Isothiocolchicoside
Description
Isothiocolchicoside (C₂₇H₃₃NO₁₀S, molecular weight: 563.62 g/mol) is an impurity of Thiocolchicoside, a semi-synthetic colchicine derivative prescribed as a GABA receptor antagonist with muscle relaxant and analgesic properties . Structurally, it features a methylthio group (-SCH₃) and a glycosidic linkage to a glucose moiety, distinguishing it from its parent compound, Thiocolchicoside. Its synthesis involves acetylation intermediates like this compound Tetraacetate (C₃₅H₄₁NO₁₄S, molecular weight: 731.76 g/mol), which is critical for stabilizing reactive hydroxyl groups during production . While Thiocolchicoside is therapeutically active, this compound’s pharmacological role remains less defined, necessitating rigorous impurity profiling in pharmaceutical formulations.
Properties
Molecular Formula |
C₂₇H₃₃NO₁₀S |
|---|---|
Molecular Weight |
563.62 |
Synonyms |
N-((S)-1,2-Dimethoxy-9-(methylthio)-10-oxo-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,10-tetrahydrobenzo[a]heptalen-7-yl)acetamide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Structural Modifications : this compound Tetraacetate introduces acetyl groups at hydroxyl positions (C-3, C-4, C-5, and C-6 of the glucose unit), enhancing solubility during synthesis .
Colchicine Derivatives
Colchicine, the progenitor of this compound family, shares a tropolone ring but lacks the glycosidic side chain present in Thiocolchicoside and this compound. This structural divergence reduces GABA receptor affinity but enhances microtubule-disrupting activity, making colchicine unsuitable as a muscle relaxant .
Functional Comparison with Other GABA Antagonists
| Compound | Target Receptor | Therapeutic Use | Structural Features |
|---|---|---|---|
| This compound | GABA-A | Not established (impurity) | Methylthio, glycosidic glucose |
| Baclofen | GABA-B | Spasticity management | Chlorophenyl, β-chlorophenyl group |
| Gabazine | GABA-A | Research tool | Bicyclic heteroaromatic core |
Notable Contrasts:
- Specificity : Baclofen selectively targets GABA-B receptors, whereas this compound’s GABA-A antagonism aligns more closely with Gabazine. However, its impurity status limits clinical relevance .
- Synthetic Accessibility : this compound’s synthesis requires multi-step acetylation and deprotection, contrasting with Baclofen’s straightforward aromatic substitution pathways .
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